Antiviral Efficacy of 3-Ethoxypropylamine-Functionalized Carbon Dots Against Norovirus: Head-to-Head Comparison with EDA-CDots
3-Ethoxypropylamine (EPA)-functionalized carbon dots (EPA-CDots) demonstrate potent inhibition of human norovirus virus-like particles (VLPs) binding to histo-blood group antigen (HBGA) receptors. At a concentration of 5 μg/mL, EPA-CDots achieved 85-99% inhibition against GI.1 and GII.4 VLP strains, compared to 100% inhibition by 2,2′-(ethylenedioxy)bis(ethylamine) (EDA)-CDots. At a lower concentration of 2 μg/mL, EPA-CDots exhibited ~60% inhibition versus ~82% for EDA-CDots, highlighting a concentration-dependent differential attributed to the non-charged surface of EPA-CDots versus the positively charged surface of EDA-CDots [1].
| Evidence Dimension | VLP binding inhibition (%) |
|---|---|
| Target Compound Data | EPA-CDots: 85-99% inhibition at 5 μg/mL; ~60% inhibition at 2 μg/mL |
| Comparator Or Baseline | EDA-CDots: 100% inhibition at 5 μg/mL; ~82% inhibition at 2 μg/mL |
| Quantified Difference | At 5 μg/mL: EPA-CDots 1-15 percentage points lower; At 2 μg/mL: EPA-CDots ~22 percentage points lower |
| Conditions | Human norovirus GI.1 and GII.4 VLP binding to HBGA receptors; CDots concentration 2 and 5 μg/mL |
Why This Matters
While EDA-CDots show marginally higher inhibition, EPA-CDots still provide >85% efficacy at 5 μg/mL, offering a viable, non-charged alternative where surface charge neutrality is desired to avoid non-specific interactions in complex biological milieus.
- [1] Dong, X., Moyer, M. M., Yang, F., Sun, Y. P., & Yang, L. (2017). Carbon Dots' Antiviral Functions Against Noroviruses. Scientific Reports, 7(1), 519. https://doi.org/10.1038/s41598-017-00675-x View Source
